molecular formula C18H21BO4 B1440637 Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate CAS No. 736989-93-8

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate

Cat. No. B1440637
CAS RN: 736989-93-8
M. Wt: 312.2 g/mol
InChI Key: WEDOOEMXFXWHAU-UHFFFAOYSA-N
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Description

The compound contains a naphthoate group, which is a type of aromatic organic compound derived from naphthalene. It also contains a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a type of organoborane. Organoboranes are compounds of boron and carbon that are used in organic synthesis .


Chemical Reactions Analysis

Organoboranes are known to undergo several types of reactions, including oxidation, reduction, and carbon-carbon bond formation. The naphthoate group could potentially undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis. It’s utilized in various transformation processes due to its high stability, low toxicity, and reactivity . Specifically, it’s used to protect diols in the synthesis of drugs and can participate in asymmetric synthesis of amino acids, as well as in Diels–Alder and Suzuki coupling reactions .

Drug Development

In the realm of drug development, this compound is instrumental as an intermediate. It’s involved in the synthesis of cholinergic drugs, which are used to treat gastrointestinal diseases . Additionally, similar compounds are used in the synthesis of oxazolidinone derivatives, which act as modulators of mGluR5, a receptor involved in neurological disorders .

Enzyme Inhibition

Boric acid compounds, which include derivatives like our compound of interest, are often used as enzyme inhibitors. These inhibitors can play a crucial role in the treatment of various diseases, including cancer and microbial infections .

Fluorescent Probes

The compound’s boronic ester bonds make it suitable for use as a fluorescent probe. These probes can identify biological and chemical substances such as hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Drug Carriers

Due to the advantages of simple construction conditions, good biocompatibility, and responsiveness to microenvironmental changes, this compound is used in the construction of stimulus-responsive drug carriers. These carriers can deliver anti-cancer drugs, insulin, and genes, utilizing the formation and rupture of boronic ester bonds for controlled drug release .

Analytical Chemistry

In analytical chemistry, the compound’s borate and sulfonamide groups make it a valuable reagent. It can be synthesized through nucleophilic and amidation reactions for use in various analytical applications .

properties

IUPAC Name

methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BO4/c1-17(2)18(3,4)23-19(22-17)15-9-8-12-10-14(16(20)21-5)7-6-13(12)11-15/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDOOEMXFXWHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682235
Record name Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate

CAS RN

736989-93-8
Record name Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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